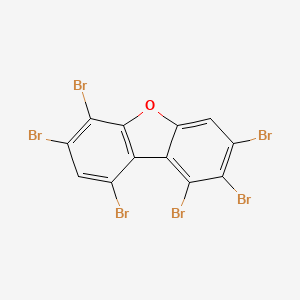
Cadmium;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal, while zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are chemically similar and often occur together in nature. Cadmium is primarily obtained as a by-product of zinc refining. These metals are used in various industrial applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium and zinc can be synthesized through various methods. One common method for synthesizing cadmium-doped zinc oxide nanoparticles is the sol-gel technique. This method involves the hydrolysis and condensation of metal alkoxides or metal salts in a solution to form a gel-like network. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of nanoparticles with desired properties .
Industrial Production Methods: Cadmium is primarily produced as a by-product of zinc refining. The production process involves the roasting of zinc sulfide ores, which results in the formation of zinc oxide and cadmium oxide. The cadmium oxide is then reduced to metallic cadmium using carbon. Zinc is produced through the electrolytic process, where zinc oxide is dissolved in sulfuric acid and then subjected to electrolysis to obtain pure zinc .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), while zinc reacts with oxygen to form zinc oxide (ZnO). Both metals can also react with acids to form their respective salts, such as cadmium chloride (CdCl₂) and zinc chloride (ZnCl₂) .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium and zinc include oxygen, acids (such as hydrochloric acid and sulfuric acid), and ammonia. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving cadmium and zinc include cadmium oxide, zinc oxide, cadmium chloride, and zinc chloride. These compounds have various industrial applications, such as in the production of pigments, coatings, and batteries .
Aplicaciones Científicas De Investigación
Cadmium and zinc have numerous scientific research applications. Cadmium-doped zinc oxide nanoparticles are used in gas sensing applications due to their high sensitivity and selectivity. These nanoparticles are synthesized using the sol-gel method and have been shown to effectively detect ethanol gas at low concentrations . Additionally, cadmium-zinc-telluride (CdZnTe) is used in radiation detector applications, such as medical imaging and homeland security .
In biology and medicine, zinc is an essential trace element that plays a crucial role in various enzymatic reactions and cellular processes. Cadmium, on the other hand, is a toxic metal that can cause adverse health effects, but it is also used in certain research applications to study its toxicological effects and mechanisms of action .
Mecanismo De Acción
The mechanism of action of cadmium and zinc involves their interactions with various molecular targets and pathways. Cadmium exerts its toxic effects by generating reactive oxygen species (ROS) and disrupting cellular processes, such as DNA repair and apoptosis. It can also bind to proteins and enzymes, inhibiting their functions . Zinc, on the other hand, is involved in numerous biological processes, including DNA synthesis, cell division, and immune function. It acts as a cofactor for various enzymes and plays a role in maintaining the structural integrity of proteins and cell membranes .
Comparación Con Compuestos Similares
Cadmium and zinc are chemically similar to other Group 12 elements, such as mercury. cadmium and zinc have distinct properties and applications. For example, cadmium has a lower melting point and is more toxic compared to zinc. Zinc is more commonly used in biological applications due to its essential role in various physiological processes .
List of Similar Compounds:- Mercury (Hg)
- Zinc (Zn)
- Cadmium (Cd)
These elements share similar chemical properties but differ in their toxicity, applications, and biological roles .
Propiedades
Número CAS |
647831-86-5 |
|---|---|
Fórmula molecular |
Cd2Zn5 |
Peso molecular |
551.7 g/mol |
Nombre IUPAC |
cadmium;zinc |
InChI |
InChI=1S/2Cd.5Zn |
Clave InChI |
BZPBAZIBXXCKPB-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Zn].[Zn].[Cd].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis[(trimethylsilyl)ethynyl]pyrazine](/img/structure/B12591355.png)

![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)

![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)


![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)




